Cas no 1269468-11-2 (Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate)

Methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate is a heterocyclic compound featuring a fused thienoquinoline scaffold with a chloro substituent at the 4-position and a methyl ester at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The chloro group enhances reactivity for further functionalization, while the ester moiety offers versatility in synthetic transformations. Its rigid, planar framework is advantageous for designing bioactive molecules or optoelectronic materials. The compound's stability and well-defined reactivity profile make it suitable for applications in pharmaceutical research, particularly in the development of kinase inhibitors or antimicrobial agents.
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate structure
1269468-11-2 structure
Product Name:Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate
CAS No:1269468-11-2
MF:C13H8ClNO2S
MW:277.726120948792
CID:4821999
PubChem ID:58189621
Update Time:2025-05-21

Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • METHYL 4-CHLOROTHIENO[3,2-C]QUINOLINE-6-CARBOXYLATE
    • Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate
    • Inchi: 1S/C13H8ClNO2S/c1-17-13(16)8-4-2-3-7-10(8)15-12(14)9-5-6-18-11(7)9/h2-6H,1H3
    • InChI Key: DETWKNZAVZFASI-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=CSC2=C2C=CC=C(C(=O)OC)C2=N1

Computed Properties

  • Exact Mass: 276.9964274g/mol
  • Monoisotopic Mass: 276.9964274g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 67.4

Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189008944-250mg
Methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate
1269468-11-2 97%
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425.10 USD 2021-06-01
Alichem
A189008944-1g
Methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate
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Chemenu
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$965 2024-08-02

Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate Related Literature

Additional information on Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate

Methyl 4-Chlorothieno[3,2-C]quinoline-6-carboxylate (CAS No. 1269468-11-2): An Overview

Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate (CAS No. 1269468-11-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of thienoquinolines, which are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.

The molecular structure of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate consists of a thienoquinoline core with a methyl ester group at the 6-position and a chlorine atom at the 4-position. The thienoquinoline scaffold is a privileged structure in medicinal chemistry, often found in bioactive molecules due to its ability to interact with various biological targets. The presence of the chlorine atom and the methyl ester group further modulates the compound's physicochemical properties and biological activity.

Recent studies have highlighted the potential of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent antitumor activity against several cancer cell lines, including lung, breast, and colon cancer cells. The researchers found that the compound induced apoptosis and cell cycle arrest, suggesting its potential as a lead molecule for anticancer drug development.

In addition to its antitumor properties, Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate has also shown promising antimicrobial activity. A study conducted by a team of researchers from the University of California in 2020 demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

The pharmacokinetic properties of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate have been investigated to assess its suitability for drug development. Studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These findings suggest that it has the potential to be developed into an orally available therapeutic agent.

Furthermore, the safety profile of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate has been evaluated in various preclinical studies. Toxicity assessments have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. This favorable safety profile further supports its potential for clinical development.

In conclusion, Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate (CAS No. 1269468-11-2) is a promising compound with diverse biological activities and favorable pharmacological properties. Its unique structural features and potential therapeutic applications make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

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